Neohydroxyaspergillic Acid Neohydroxyaspergillic Acid Neohydroxyaspergillic acid is a fungal metabolite produced by A. sclerotiorum that has antibiotic and antifungal activities. It inhibits the growth of P. aeruginosa, M. smegmatis, S. aureus, E. coli, K. pneumoniae, B. mycoides, and B. subtilis bacteria (MICs = 125-500 μg/ml). Neohydroxyaspergillic acid also inhibits the growth of G. convolute, S. consortiale, P. blakesleeanus, C. globosum, and T. mentagrophytes (MICs = 175-700 μg/ml) but not A. niger, P. notatum, M. verrucaria, or S. cerevisiae fungi.

Brand Name: Vulcanchem
CAS No.: 72598-34-6
VCID: VC7830507
InChI: InChI=1S/C12H20N2O3/c1-7(2)5-9-12(16)14(17)10(6-13-9)11(15)8(3)4/h6-8,11,15,17H,5H2,1-4H3/t11-/m0/s1
SMILES: CC(C)CC1=NC=C(N(C1=O)O)C(C(C)C)O
Molecular Formula: C12H20N2O3
Molecular Weight: 240.30 g/mol

Neohydroxyaspergillic Acid

CAS No.: 72598-34-6

Cat. No.: VC7830507

Molecular Formula: C12H20N2O3

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

Neohydroxyaspergillic Acid - 72598-34-6

Specification

CAS No. 72598-34-6
Molecular Formula C12H20N2O3
Molecular Weight 240.30 g/mol
IUPAC Name 1-hydroxy-6-[(1S)-1-hydroxy-2-methylpropyl]-3-(2-methylpropyl)pyrazin-2-one
Standard InChI InChI=1S/C12H20N2O3/c1-7(2)5-9-12(16)14(17)10(6-13-9)11(15)8(3)4/h6-8,11,15,17H,5H2,1-4H3/t11-/m0/s1
Standard InChI Key QTTAJMQGQJRLDK-NSHDSACASA-N
Isomeric SMILES CC(C)CC1=NC=C(N(C1=O)O)[C@H](C(C)C)O
SMILES CC(C)CC1=NC=C(N(C1=O)O)C(C(C)C)O
Canonical SMILES CC(C)CC1=NC=C(N(C1=O)O)C(C(C)C)O

Introduction

Chemical Identity and Structural Characteristics

Neohydroxyaspergillic acid (C₁₂H₂₀N₂O₃) is a cyclic hydroxamic acid derivative distinguished by a hydroxyl group substitution at the C-2 position of its pyrazine core . Its structure was confirmed through nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), revealing a tautomeric equilibrium between the hydroxamic acid and pyridine N-oxide forms . Comparative analyses with aspergillic acid (C₁₂H₂₀N₂O₂) highlight the critical role of the hydroxyl group in modulating its solubility and chelation properties .

The compound’s planar structure enables metal ion coordination, particularly with calcium and iron, which influences its antibiotic activity and toxicity . X-ray crystallography of related analogs suggests that the hydroxyl group enhances hydrogen-bonding interactions with biological targets, potentially explaining its distinct bioactivity profile compared to non-hydroxylated analogs .

Biosynthetic Pathway and Genetic Regulation

The biosynthesis of neohydroxyaspergillic acid is governed by a dedicated gene cluster in A. melleus, identified through comparative genomics and CRISPR-Cas9-mediated gene deletion studies . Key genes include:

GeneFunctionImpact of Deletion
neaCNon-ribosomal peptide synthetase (NRPS)Abolishes production of all pathway metabolites
neaBHydrolaseEliminates neohydroxyaspergillic acid while retaining neoaspergillic acid
neaDCytochrome P450 oxidaseReduces hydroxylation efficiency, decreasing neohydroxyaspergillic acid yield
mcrATranscriptional repressorDeletion increases neohydroxyaspergillic acid production by 1.6-fold

The pathway initiates with the condensation of isoleucine and leucine by NeaC, forming a dipeptide intermediate . Subsequent oxidation by NeaD introduces a hydroxyl group, while NeaB catalyzes hydrolytic ring closure to yield neohydroxyaspergillic acid . The negative regulator McrA suppresses cluster expression under standard conditions, necessitating genetic manipulation or co-cultivation with bacteria to induce production .

Production and Optimization Strategies

Early attempts to produce neohydroxyaspergillic acid relied on co-cultivation of Aspergillus species with bacteria, yielding submilligram quantities unsuitable for large-scale study . Recent breakthroughs in fungal genetic engineering have enabled standalone production in A. melleus through:

  • Media Optimization: Solid yeast extract peptone dextrose (YEPD) agar promotes higher titers (1.2 mg/L) compared to liquid cultures .

  • CRISPR-RNP Editing: Protoplast transformation with Cas9 ribonucleoprotein complexes facilitated precise deletions of mcrA, lifting transcriptional repression and boosting yields to 2.1 mg/L .

  • Fermentation Parameters: Extended incubation (6–8 days at 26°C) and pH stabilization at 6.4–6.6 maximize metabolite accumulation .

Comparative studies with aspergillic acid production reveal shared challenges, such as feedback inhibition by pathway intermediates and sensitivity to trace metal concentrations .

Biological Activities and Mechanisms of Action

Neohydroxyaspergillic acid exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 8–16 µg/mL against Candida albicans and 4–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . Its mechanism involves:

  • Metal Chelation: Sequestration of extracellular Ca²⁺ and Fe³⁺ disrupts microbial membrane integrity and electron transport chains .

  • Enzyme Inhibition: Competitive binding to the active site of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis .

Challenges and Future Directions

Despite its promise, neohydroxyaspergillic acid faces barriers to clinical translation:

  • Toxicity Concerns: Dose-dependent hepatotoxicity observed in murine models necessitates structural analogs with improved selectivity .

  • Synthetic Complexity: Total chemical synthesis remains impractical due to stereochemical challenges at the C-3 and C-6 positions .

  • Regulatory Hurdles: Lack of pharmacokinetic data and standardized purity assays complicates FDA approval pathways .

Future research priorities include heterologous expression in Saccharomyces cerevisiae for scalable production and high-throughput screening of semisynthetic derivatives to mitigate toxicity .

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